molecular formula C26H30N6O3 B2376716 1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 440330-66-5

1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B2376716
CAS RN: 440330-66-5
M. Wt: 474.565
InChI Key: PEQWQBDWLCJMFX-UHFFFAOYSA-N
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Description

The compound appears to contain a benzotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including drug design and material science .


Chemical Reactions Analysis

The reactivity of a compound is determined by its structure. Benzotriazines are known to participate in a variety of reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can increase a compound’s solubility in water .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the queried compound, have been synthesized and evaluated for anti-acetylcholinesterase activity. The introduction of bulky moieties and substituents at specific positions significantly enhances their inhibitory effect on acetylcholinesterase, suggesting potential applications in the treatment of diseases like dementia (Sugimoto et al., 1990).

Synthesis of Multifunctional Materials

Benzotriazin derivatives, closely related to the compound , have been synthesized for applications in multifunctional materials. These derivatives exhibit air stability and reversible electrochemical behavior, indicating potential use in electronic and material science applications (Berezin et al., 2012).

Potential Dihydrofolate Reductase Inhibitors

Compounds with the 1,2,3-benzotriazin-4(3H)-one structure have been explored as potential irreversible dihydrofolate reductase inhibitors. Such compounds could be significant in developing therapeutics for diseases requiring dihydrofolate reductase inhibition (Mackenzie & Stevens, 1972).

CGRP Receptor Antagonist Synthesis

Compounds structurally related to the queried compound have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor. Such compounds could be relevant in treating conditions like migraines (Cann et al., 2012).

Development of Antimicrobial Agents

Benzotriazinyl piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds show significant activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Vankadari et al., 2013).

Stearoyl-CoA Desaturase-1 Inhibitors

Benzoylpiperidine-based derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1, showing promise in reducing plasma triglyceride levels and potential applications in treating metabolic disorders (Uto et al., 2010).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

1-[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c27-25(35)26(31-14-4-1-5-15-31)12-16-30(17-13-26)23(33)20-10-8-19(9-11-20)18-32-24(34)21-6-2-3-7-22(21)28-29-32/h2-3,6-11H,1,4-5,12-18H2,(H2,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQWQBDWLCJMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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